1-(6-Phenylpyridazin-3-yl)-1,4-diazepane hydrobromide

Descripción general

Descripción

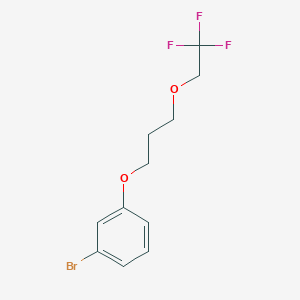

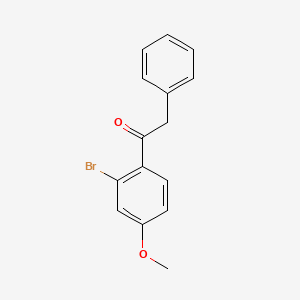

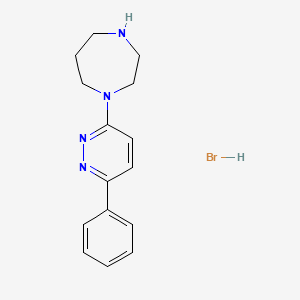

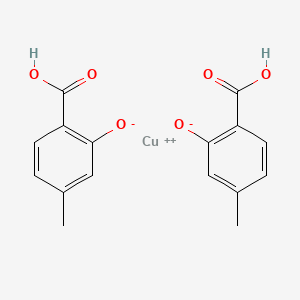

The compound “1-(6-Phenylpyridazin-3-yl)-1,4-diazepane hydrobromide” is a complex organic molecule. It contains a phenyl group (a benzene ring), a pyridazine ring (a six-membered ring with two nitrogen atoms), and a diazepane ring (a seven-membered ring with two nitrogen atoms). The presence of these functional groups suggests that this compound could exhibit interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound, as inferred from its name, is likely to be quite complex. The presence of multiple rings (phenyl, pyridazine, and diazepane) suggests a highly conjugated and potentially rigid structure. The pyridazine ring, in particular, is a less common diazine that could contribute unique properties .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Pyridazinone derivatives have been extensively studied for their antimicrobial properties. They are known to be effective against a variety of bacterial and fungal pathogens. The presence of the phenylpyridazinyl moiety can contribute to the compound’s ability to interfere with microbial cell wall synthesis or protein function, leading to the inhibition of microbial growth .

Antidepressant and Anxiolytic Effects

Compounds with a pyridazinone structure have shown promise in the treatment of depression and anxiety. The pharmacological profile of these compounds includes the ability to modulate neurotransmitter systems in the brain, which are often implicated in mood disorders and anxiety states .

Antihypertensive Properties

The structural configuration of pyridazinone derivatives, including the 6-phenyl group, has been associated with antihypertensive effects. These compounds can act on vascular smooth muscle or influence the renin-angiotensin system to lower blood pressure .

Antiplatelet and Antithrombotic Activities

Pyridazinone derivatives have been identified as potential antiplatelet agents. They may exert their effects by inhibiting calcium ion influx, which is necessary for platelet aggregation, thus reducing the risk of thrombosis .

Anticancer Potential

Research has indicated that pyridazinone derivatives can exhibit anticancer activity. This may be due to their ability to inhibit cell proliferation, induce apoptosis in cancer cells, or interfere with angiogenesis, which is the formation of new blood vessels that tumors need to grow .

Anti-Inflammatory and Analgesic Effects

The anti-inflammatory and analgesic properties of pyridazinone derivatives are well-documented. These compounds can inhibit the synthesis of inflammatory mediators or modulate the activity of enzymes involved in the inflammatory response, providing relief from pain and inflammation .

Direcciones Futuras

Propiedades

IUPAC Name |

1-(6-phenylpyridazin-3-yl)-1,4-diazepane;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4.BrH/c1-2-5-13(6-3-1)14-7-8-15(18-17-14)19-11-4-9-16-10-12-19;/h1-3,5-8,16H,4,9-12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIJVTWRWKBIKCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=NN=C(C=C2)C3=CC=CC=C3.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B1524906.png)

![2-amino-N,3-dimethyl-N-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}butanamide](/img/structure/B1524907.png)